(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride
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Overview
Description
(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid backbone. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a subject of interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and a suitable amino acid derivative.
Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with an amino acid derivative under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance binding affinity and specificity towards certain biological targets, making it useful in the design of bioactive molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-phenylpropanoic acid hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(3S)-3-amino-3-[4-(methyl)phenyl]propanoic acid hydrochloride: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability
Properties
CAS No. |
490034-87-2 |
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Molecular Formula |
C10H11ClF3NO2 |
Molecular Weight |
269.65 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1 |
InChI Key |
HFGWBVQLCHKTDR-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)C(F)(F)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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